molecular formula C11H15ClN2O2 B12819696 N'-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine CAS No. 62331-11-7

N'-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine

Cat. No.: B12819696
CAS No.: 62331-11-7
M. Wt: 242.70 g/mol
InChI Key: LVZDKNOZTQEZLG-UHFFFAOYSA-N
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Description

N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with a dimethylformamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-Chloro-2,4-dimethoxyphenyl)-N,N-dimethylformamidine is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring, combined with the dimethylformamidine moiety.

Properties

CAS No.

62331-11-7

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

N'-(5-chloro-2,4-dimethoxyphenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H15ClN2O2/c1-14(2)7-13-9-5-8(12)10(15-3)6-11(9)16-4/h5-7H,1-4H3

InChI Key

LVZDKNOZTQEZLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CC(=C(C=C1OC)OC)Cl

Origin of Product

United States

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